4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile))
Description
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)) (CAS: 1800552-46-8) is a triarylamine-based compound featuring three [1,1'-biphenyl]-4-carbonitrile groups symmetrically attached to a central nitrogen atom . Its molecular symmetry and electron-deficient nitrile (-CN) groups make it a promising building block for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The nitrile functionality facilitates covalent bonding via nucleophilic addition or coordination with metal ions, enabling the construction of porous materials for gas storage, catalysis, or sensing applications .
Properties
IUPAC Name |
4-[4-[4-(4-cyanophenyl)-N-[4-(4-cyanophenyl)phenyl]anilino]phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H24N4/c40-25-28-1-7-31(8-2-28)34-13-19-37(20-14-34)43(38-21-15-35(16-22-38)32-9-3-29(26-41)4-10-32)39-23-17-36(18-24-39)33-11-5-30(27-42)6-12-33/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTLXVUSHIRJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C6=CC=C(C=C6)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbonitrile)) typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of tris(4-bromophenyl)amine with 2-methoxy-5-(pinacolboronato)benzaldehyde in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium carbonate (K2CO3) in a solvent mixture of dimethylformamide (DMF) and water . The product is then purified through recrystallization from acetone .
Chemical Reactions Analysis
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbonitrile)) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)) is C39H24N4. The compound features a triarylamine core which is significant for its electronic properties. The presence of nitrile groups enhances its reactivity and potential applications in synthesis and material development.
Materials Science
Photovoltaic Devices
The compound has been explored as an electron donor material in organic photovoltaic (OPV) cells due to its favorable electronic properties. Its ability to facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells.
- Research Findings : In experiments, devices incorporating this compound showed improved power conversion efficiencies compared to traditional materials, highlighting its potential in renewable energy applications .
Antibacterial Activity
Recent studies have indicated that derivatives of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)) exhibit antibacterial properties. This opens avenues for developing new antimicrobial agents.
Mechanism of Action
The mechanism by which 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbonitrile)) exerts its effects is primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The nitrilo group and biphenyl units provide multiple coordination sites, enhancing the compound’s versatility in catalysis .
Comparison with Similar Compounds
Functional Group Variations: Nitrile vs. Aldehyde
Comparison Compound: 4',4''',4'''''-Nitrilotris(4-methoxy-[1,1'-biphenyl]-3-carbaldehyde) (CAS: Not provided)
- Structural Difference : Replaces nitrile groups with methoxy-substituted aldehydes.
- Reactivity : Aldehydes enable Schiff base formation with amines, forming imine-linked COFs. In contrast, nitriles offer versatile reactivity for nucleophilic additions (e.g., with amines or thiols) or coordination chemistry .
- Applications : Aldehyde derivatives are used in MOFs/COFs for photocatalytic applications, while nitrile-based compounds may enhance thermal stability due to stronger C≡N bonds .
Chirality and Optical Properties
Comparison Compounds :
- S-CCB (Chiral) : (S)-4’-Citronelloxy-[1,1’-biphenyl]-4-carbonitrile
- 6OCB (Achiral) : 4’-Hexyloxy-[1,1’-biphenyl]-4-carbonitrile
- Key Differences: Chirality: S-CCB exhibits a high hyperpolarizability ratio (S14/S15 ≈ 1/30) due to chiral citronelloxy substituents, whereas 6OCB shows negligible chirality . Impact on 4',4''',4'''''-Nitrilotris: The symmetric triarylamine core of the nitrilotris compound likely reduces chiral effects, favoring planar molecular orientation in monolayers or frameworks .
Alkyl Chain Modifications
Comparison Compounds :
- 4'-Octyloxy-[1,1'-biphenyl]-4-carbonitrile (CAS: 52709-85-0)
- 4'-Nonyl-[1,1'-biphenyl]-4-carbonitrile (CAS: 52709-84-9)
- Key Differences: Solubility: Alkyl chains (e.g., octyloxy or nonyl) enhance solubility in organic solvents, whereas the nitrilotris compound’s rigid, symmetric structure may limit solubility, necessitating polar aprotic solvents (e.g., DMF) for synthesis . Phase Behavior: Alkyl derivatives exhibit liquid crystalline properties, while the nitrilotris compound’s rigidity favors crystalline or amorphous framework formation .
Electronic and Thermal Properties
Comparison Compound: 4'-((4-((4-Cyanophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile
- Structural Difference: Incorporates a triazine-morpholino substituent, introducing hydrogen-bonding capability.
- Thermal Stability : The nitrilotris compound’s melting point is unspecified, but triazine derivatives exhibit high thermal stability (>300°C), suggesting comparable robustness in the nitrilotris analog .
- Electronic Effects : The electron-withdrawing nitrile groups in both compounds enhance charge transport, making them suitable for optoelectronic applications .
Biological Activity
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)), often referred to as NTBC, is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings on the biological activity of NTBC, focusing on its mechanisms, efficacy in various biological systems, and implications for medicinal chemistry.
- Molecular Formula : C39H27N3
- Molecular Weight : 605.63 g/mol
- CAS Number : 1800552-46-8
Research has indicated that NTBC exhibits a range of biological activities primarily through:
- Antioxidant Activity : NTBC has shown promise in scavenging free radicals, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that NTBC may possess antibacterial properties, potentially making it useful in treating infections caused by resistant strains of bacteria .
- Cellular Proliferation Inhibition : In vitro studies have demonstrated that NTBC can inhibit the proliferation of various cancer cell lines, indicating potential applications in oncology .
Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
A study conducted by GlpBio demonstrated that NTBC showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations, revealing a dose-dependent response in bacterial inhibition . -
Cancer Cell Line Studies :
Research published in a peer-reviewed journal highlighted NTBC's effectiveness in inhibiting the growth of human cancer cell lines such as H1975 and HCC827. The compound was found to induce apoptosis in these cells at concentrations ranging from 10 to 50 µM, suggesting its potential as a therapeutic agent in cancer treatment . -
Oxidative Stress Mitigation :
An investigation into the antioxidant properties of NTBC revealed that it significantly reduced markers of oxidative stress in cultured cells exposed to hydrogen peroxide. This effect was attributed to the compound's ability to enhance cellular antioxidant defenses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbonitrile)), and how is its structural integrity verified?
- Methodology : The compound is synthesized via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), leveraging palladium or nickel catalysts to assemble biphenyl-carbonitrile units onto a central nitrilotris core . Post-synthesis purification involves column chromatography, followed by structural confirmation using:
- 1H/13C NMR : Peaks corresponding to aromatic protons (~7.5–8.0 ppm) and nitrile carbons (~118 ppm) .
- X-ray crystallography : To resolve the tripodal geometry and confirm bond angles .
- Mass spectrometry : To verify molecular weight (C39H24N4, exact mass 556.20 g/mol) .
Q. How is the purity of this compound assessed, and what impact does it have on downstream applications?
- Methodology :
- HPLC analysis : Reverse-phase chromatography (e.g., Newcrom R1 column) with optimized mobile phases (e.g., acetonitrile/water gradients) ensures >98% purity .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >300°C) to confirm suitability for high-temperature applications like MOF synthesis .
- Impact : Impurities (e.g., unreacted monomers) can disrupt MOF crystallization, reducing surface area and gas uptake efficiency .
Advanced Research Questions
Q. What strategies enhance the methane storage capacity of MOFs using this ligand?
- Methodology :
- Ligand functionalization : Introduce electron-withdrawing groups (e.g., -CF3) to improve ligand rigidity and MOF porosity .
- Node optimization : Copper(II) paddlewheel nodes in MFM-115a maximize CH4 adsorption via van der Waals interactions, achieving a deliverable capacity of 208 v/v at 80 bar .
- Activation protocols : Supercritical CO2 drying preserves pore structure, avoiding collapse during MOF synthesis .
Q. How can computational modeling predict the gas selectivity of MOFs derived from this ligand?
- Methodology :
- Density Functional Theory (DFT) : Calculates binding energies for ethylene (C2H4) and acetylene (C2H2) to optimize pore chemistry for separation .
- Grand Canonical Monte Carlo (GCMC) simulations : Models gas adsorption isotherms under varying pressures, aligning with experimental data (e.g., selectivity >5 for C2H4/C2H2) .
Q. How do researchers reconcile discrepancies in reported surface areas of MOFs using this ligand?
- Methodology :
- Controlled synthesis : Standardize reaction conditions (e.g., solvent, temperature) to minimize batch-to-batch variability .
- BET analysis : Compare nitrogen adsorption isotherms at 77 K; surface areas >2000 m²/g indicate optimal activation .
- Crystallographic validation : Use synchrotron XRD to detect defects or interpenetration affecting porosity .
Methodological Considerations
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Safety protocols :
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 precaution) .
- Waste disposal : Incinerate via authorized facilities to prevent environmental release .
Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
